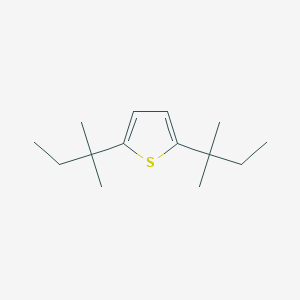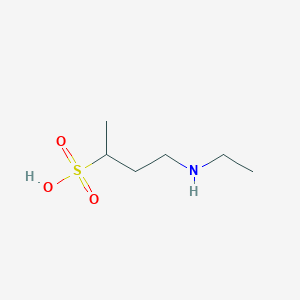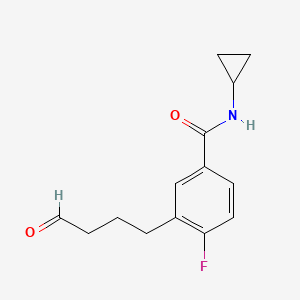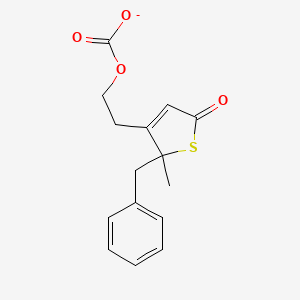![molecular formula C8H9ClN2O2 B12595686 Methyl [(6-chloropyridin-3-yl)methyl]carbamate CAS No. 880255-69-6](/img/structure/B12595686.png)
Methyl [(6-chloropyridin-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(6-chloropyridin-3-yl)methyl]carbamate is an organic compound with the molecular formula C8H9ClN2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloropyridinyl group attached to a methylcarbamate moiety, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(6-chloropyridin-3-yl)methyl]carbamate typically involves the reaction of 6-chloropyridin-3-ylmethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-chloropyridin-3-ylmethanol+methyl isocyanate→Methyl [(6-chloropyridin-3-yl)methyl]carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(6-chloropyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Methyl [(6-chloropyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl [(6-chloropyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamiprid: A neonicotinoid insecticide with a similar chloropyridinyl structure.
Imidacloprid: Another neonicotinoid with comparable biological activity.
Uniqueness
Methyl [(6-chloropyridin-3-yl)methyl]carbamate is unique due to its specific combination of a chloropyridinyl group and a methylcarbamate moiety, which imparts distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
880255-69-6 |
|---|---|
Molekularformel |
C8H9ClN2O2 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
methyl N-[(6-chloropyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)11-5-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZGEQQLYWZCCQGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCC1=CN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl[1,2,3]triazolo[1,5-b][1,2,4]triazine](/img/structure/B12595605.png)



![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12595620.png)

![N,N-Dimethyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B12595646.png)


![2'-Deoxy-5-{3-[(pyrene-1-carbonyl)amino]prop-1-yn-1-yl}cytidine](/img/structure/B12595665.png)

![Acetamide,N-(2-methoxyethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12595669.png)

![5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B12595677.png)
